molecular formula C11H16O4 B14205786 4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid CAS No. 823819-43-8

4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid

Cat. No.: B14205786
CAS No.: 823819-43-8
M. Wt: 212.24 g/mol
InChI Key: UPMXNIUXWGCFKZ-UHFFFAOYSA-N
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Description

4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid is an organic compound with the molecular formula C11H18O4 This compound is characterized by the presence of a methylcyclohexyl group attached to an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid typically involves the reaction of 4-methylcyclohexanol with maleic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Isopropyl-5-methylcyclohexyl)oxy]-4-oxobutanoic acid: Similar structure but with different substituents on the cyclohexyl ring.

    4-[(4-Methylcyclohexyl)oxy]butanoic acid: Lacks the oxo group, leading to different chemical properties.

Uniqueness

4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

823819-43-8

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

4-(4-methylcyclohexyl)oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H16O4/c1-8-2-4-9(5-3-8)15-11(14)7-6-10(12)13/h6-9H,2-5H2,1H3,(H,12,13)

InChI Key

UPMXNIUXWGCFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)C=CC(=O)O

Origin of Product

United States

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